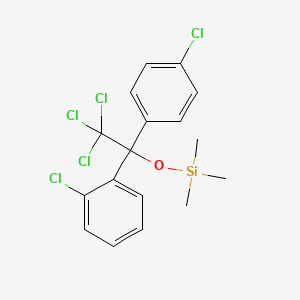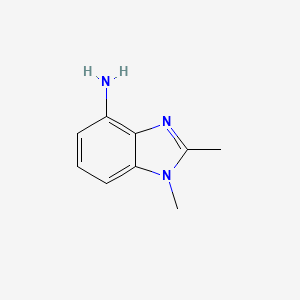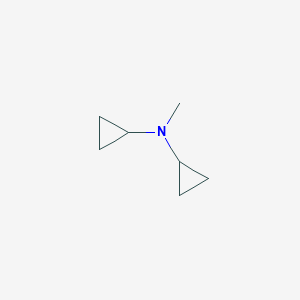
Lamotrigine 5,5-Dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is of interest in pharmaceutical research due to its structural and chemical properties, which may influence the efficacy and safety of Lamotrigine.
Méthodes De Préparation
The synthesis of Lamotrigine 5,5-Dimer involves the reaction of Lamotrigine with formaldehyde under controlled conditions. The reaction typically takes place in an acidic medium to facilitate the formation of the methylene bridge between two Lamotrigine molecules
Analyse Des Réactions Chimiques
Lamotrigine 5,5-Dimer undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated products .
Applications De Recherche Scientifique
Lamotrigine 5,5-Dimer has several scientific research applications:
Biology: Research on its biological activity helps in understanding the pharmacokinetics and pharmacodynamics of Lamotrigine.
Mécanisme D'action
The mechanism of action of Lamotrigine 5,5-Dimer is not well understood. it is believed to interact with voltage-sensitive sodium channels and voltage-gated calcium channels in neurons, similar to Lamotrigine . This interaction inhibits the release of excitatory neurotransmitters, which may contribute to its anticonvulsant and mood-stabilizing effects .
Comparaison Avec Des Composés Similaires
Lamotrigine 5,5-Dimer can be compared with other dimer impurities of Lamotrigine, such as:
Lamotrigine 3,3-Dimer: Another dimer impurity with a different structural arrangement.
Lamotrigine N2-Oxide: An oxidized impurity of Lamotrigine.
5-Desamino 5-Oxo-2,5-dihydro Lamotrigine: A reduced impurity of Lamotrigine.
These compounds share similarities in their chemical structure but differ in their specific functional groups and chemical properties. This compound is unique due to the presence of the methylene bridge linking two Lamotrigine molecules, which may influence its reactivity and biological activity .
Propriétés
Formule moléculaire |
C19H14Cl4N10 |
|---|---|
Poids moléculaire |
524.2 g/mol |
Nom IUPAC |
5-N-[[[3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]amino]methyl]-6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine |
InChI |
InChI=1S/C19H14Cl4N10/c20-10-5-1-3-8(12(10)22)14-16(28-18(24)32-30-14)26-7-27-17-15(31-33-19(25)29-17)9-4-2-6-11(21)13(9)23/h1-6H,7H2,(H3,24,26,28,32)(H3,25,27,29,33) |
Clé InChI |
YYLVBYQKECJTBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)NCNC3=C(N=NC(=N3)N)C4=C(C(=CC=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


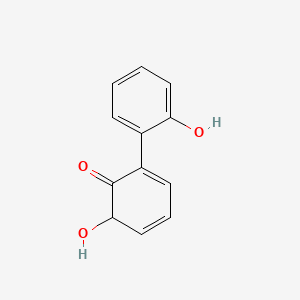
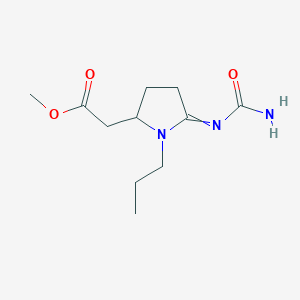
![N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2.5]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide](/img/structure/B13838600.png)
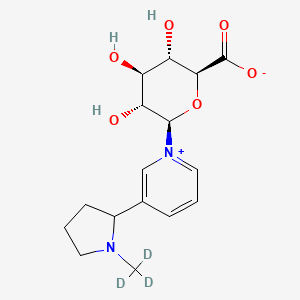
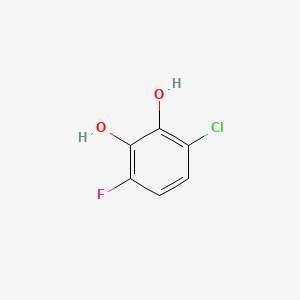
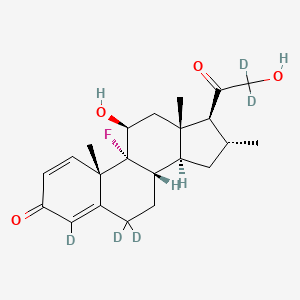

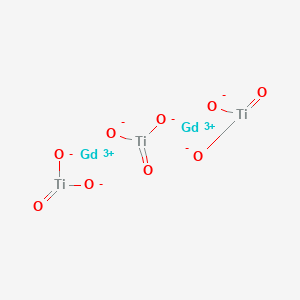
![Gal2Ac3Ac4Ac6Ac(b1-3)[GlcNAc3Ac4Ac6Ac(b1-6)]GalNAc(a)-O-Ph(4-NO2)](/img/structure/B13838630.png)
